molecular formula C19H21N5O2 B2937397 6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340998-00-6

6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2937397
CAS No.: 1340998-00-6
M. Wt: 351.41
InChI Key: LMUAUZBBZOVEHH-UHFFFAOYSA-N
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Description

6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrido[1,2-a]pyrimidine core, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the intermediate compound.

    Addition of the Ethyl Group: The ethyl group is typically introduced via alkylation reactions using ethyl halides under basic conditions.

    Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidine core, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrrolidine and pyrido[1,2-a]pyrimidine derivatives.

Scientific Research Applications

6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets include:

    Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA/RNA: The compound can intercalate into DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one
  • 6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-ethyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-14-11-18(26)24(19(21-14)22-8-5-6-9-22)13-15-12-17(25)23-10-4-3-7-16(23)20-15/h3-4,7,10-12H,2,5-6,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUAUZBBZOVEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCCC2)CC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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